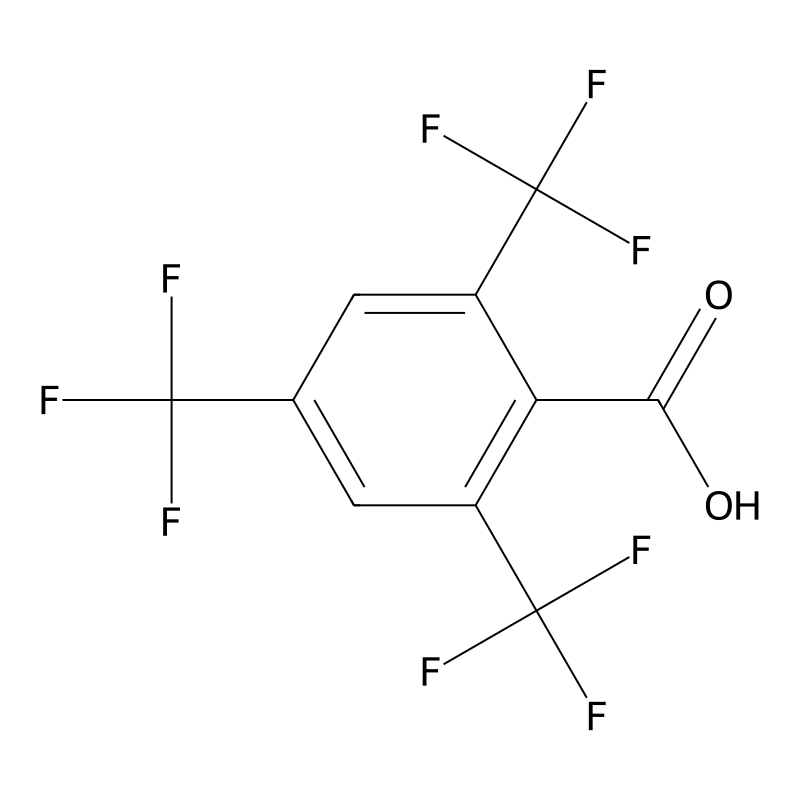2,4,6-tris(trifluoromethyl)benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2,4,6-Tris(trifluoromethyl)benzoic acid is a man-made organic compound with the chemical formula C₁₀H₃F₉O₂. It is a white crystalline solid that is slightly soluble in water and various organic solvents. The synthesis of this compound has been described in scientific literature, but the specific details may vary depending on the desired yield and purity []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the identity and purity of the synthesized product [, ].
Potential Applications:
Research suggests that 2,4,6-tris(trifluoromethyl)benzoic acid may have potential applications in various scientific fields due to its unique properties. Here are some potential areas of exploration:
- Material Science: Due to the presence of trifluoromethyl groups, the compound exhibits high thermal and chemical stability, making it a potential candidate for the development of heat-resistant polymers and other advanced materials [].
- Medicinal Chemistry: The trifluoromethyl group can enhance the lipophilicity (fat-solubility) of drugs, potentially improving their absorption and bioavailability. However, further research is needed to explore the potential therapeutic applications of 2,4,6-tris(trifluoromethyl)benzoic acid itself or its derivatives [].
- Organic Chemistry: The compound's acidic nature might be utilized in various organic reactions as a catalyst or reactant. However, specific applications in this area are still under investigation [].
2,4,6-tris(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by its molecular formula and a molecular weight of approximately 326.12 g/mol. The compound features a benzene ring substituted with three trifluoromethyl groups at the 2, 4, and 6 positions. This unique arrangement contributes to its distinct chemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .
No known biological activity or mechanism of action is reported for TFMBA in current scientific literature.
The reactivity of 2,4,6-tris(trifluoromethyl)benzoic acid is influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can facilitate nucleophilic substitutions and influence acidity. The compound can undergo several reactions:
- Formation of Acid Chlorides: The conversion to acid chlorides occurs slowly under stringent conditions due to steric hindrance from the trifluoromethyl groups.
- Esterification: It can react with alcohols to form esters, which are valuable intermediates in organic synthesis.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly when activated by other reagents .
2,4,6-tris(trifluoromethyl)benzoic acid exhibits significant biological activity due to its ability to interact with various enzymes and proteins. Its trifluoromethyl groups enhance its binding affinity and specificity in biochemical pathways:
- Enzyme Inhibition: The compound is often used in studies related to enzyme inhibition, where it modulates enzyme activity through competitive or non-competitive mechanisms.
- Cellular Effects: It can influence cellular processes such as signaling pathways and gene expression. The compound's hydrophobic nature may alter membrane permeability, impacting ion transport and cellular metabolism .
- Toxicity Studies: Research indicates that while the compound has beneficial applications, its effects on cellular systems require careful evaluation due to potential toxicity at high concentrations.
The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid typically involves several key steps:
- Lithiation: The reaction begins with 1,3,5-tris(trifluoromethyl)benzene being treated with n-butyllithium in an inert atmosphere to form a lithio derivative.
- Carbonation: This lithio derivative is subsequently reacted with carbon dioxide to yield 2,4,6-tris(trifluoromethyl)benzoic acid.
In industrial settings, these methods are scaled up for larger production volumes while maintaining strict control over reaction conditions to ensure high yield and purity .
The diverse applications of 2,4,6-tris(trifluoromethyl)benzoic acid span several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
- Material Science: The compound is utilized in producing specialty chemicals and materials that require enhanced thermal and chemical resistance.
- Biochemical Research: Its unique properties make it valuable for studying protein-ligand interactions and enzyme kinetics .
Interaction studies involving 2,4,6-tris(trifluoromethyl)benzoic acid focus on its binding affinity with biomolecules. The trifluoromethyl groups enhance hydrophobic interactions and facilitate hydrogen bonding with target proteins:
- Protein-Ligand Binding: Research demonstrates that this compound can significantly alter the conformation and activity of enzymes through specific interactions.
- Cell Signaling Modulation: Studies indicate that it may modulate signaling pathways by influencing transcription factors involved in gene expression .
Several compounds share structural similarities with 2,4,6-tris(trifluoromethyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3,5-Tris(trifluoromethyl)benzoic Acid | C10H3F9O2 | Different substitution pattern affecting reactivity |
| 2,4-Dinitrobenzoic Acid | C7H4N2O4 | Contains nitro groups instead of trifluoromethyl |
| 3-Trifluoromethylbenzoic Acid | C8H5F3O2 | Only one trifluoromethyl group influencing properties |
Uniqueness of 2,4,6-tris(trifluoromethyl)benzoic Acid
The distinct arrangement of three trifluoromethyl groups at the 2, 4, and 6 positions sets this compound apart from others. This configuration not only enhances its lipophilicity but also significantly impacts its reactivity and biological interactions compared to compounds with fewer or differently positioned substituents .








